molecular formula C20H39IO2 B13338546 Methyl 19-iodononadecanoate

Methyl 19-iodononadecanoate

Cat. No.: B13338546
M. Wt: 438.4 g/mol
InChI Key: VTDYAAATIKKIQI-UHFFFAOYSA-N
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Description

Methyl 19-iodononadecanoate is a long-chain fatty acid methyl ester characterized by a 19-carbon backbone (nonadecanoate) with an iodine atom substituted at the terminal carbon (C19) and a methyl ester group at the carboxyl terminus. Its physical properties—such as solubility, melting point, and stability—can be inferred from structurally similar esters, though the iodine atom and extended alkyl chain may impose distinct behaviors .

Properties

Molecular Formula

C20H39IO2

Molecular Weight

438.4 g/mol

IUPAC Name

methyl 19-iodononadecanoate

InChI

InChI=1S/C20H39IO2/c1-23-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3

InChI Key

VTDYAAATIKKIQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 19-iodononadecanoate can be synthesized through the iodination of methyl nonadecanoate. The process typically involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the fatty acid chain. One common method is the reaction of methyl nonadecanoate with iodine monochloride (ICl) in the presence of a catalyst such as silver nitrate (AgNO3). The reaction is carried out under mild conditions, usually at room temperature, to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where methyl nonadecanoate is reacted with iodine in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or chromatography to obtain the desired product. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 19-iodononadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The iodine atom can be reduced to form non-iodinated fatty acid methyl esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines can be used under mild conditions to achieve substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of non-iodinated fatty acid methyl esters.

Scientific Research Applications

Methyl 19-iodononadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various iodinated compounds and as a reagent in organic synthesis.

    Biology: Employed in studies involving lipid metabolism and the role of iodinated fatty acids in biological systems.

    Medicine: Investigated for its potential use in radiolabeling and imaging techniques due to the presence of the iodine atom.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 19-iodononadecanoate involves its interaction with various molecular targets and pathways. The presence of the iodine atom can enhance its ability to participate in halogen bonding, which can influence its binding affinity to specific proteins or enzymes. Additionally, the compound can undergo metabolic transformations, leading to the formation of bioactive metabolites that can exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between Methyl 19-iodononadecanoate and related esters:

Compound Name Molecular Formula Chain Length Substituent(s) Ester Group Molecular Weight (g/mol)
This compound* C20H39IO2 19 carbons Iodine (C19) Methyl ~438.4 (estimated)
Ethyl 18-iodooctadecanoate C20H39IO2 18 carbons Iodine (C18) Ethyl 438.4
Methyl Dodecanoate C13H26O2 12 carbons None Methyl 214.3
Methyl Pentadecanoate C16H32O2 15 carbons None Methyl 256.4
Methyl 17-Methyloctadecanoate C20H40O2 18 carbons Methyl branch (C17) Methyl 312.5

Notes:

  • This compound shares its molecular formula with Ethyl 18-iodooctadecanoate but differs in ester group and iodine position.
  • Longer alkyl chains and iodine substitution increase molecular weight significantly compared to simpler esters like Methyl Dodecanoate.

Physical and Chemical Properties

  • Solubility: Shorter-chain esters (e.g., Methyl Dodecanoate) exhibit moderate solubility in organic solvents due to reduced hydrophobicity . Long-chain analogs like this compound are expected to have lower aqueous solubility, as seen in Ethyl 18-iodooctadecanoate, which is likely lipid-soluble . Branching (e.g., Methyl 17-Methyloctadecanoate) may slightly enhance solubility compared to linear isomers .
  • Reactivity: The iodine atom in this compound enables nucleophilic substitution (e.g., Suzuki coupling) or radical reactions, similar to Ethyl 18-iodooctadecanoate . Unsubstituted esters (e.g., Methyl Dodecanoate) primarily undergo hydrolysis or transesterification .
  • Stability :

    • Iodoesters are light- and heat-sensitive, requiring storage in inert conditions. Unsubstituted esters are more stable under standard laboratory conditions .

Q & A

Basic: What are the established methods for synthesizing and characterizing Methyl 19-iodononadecanoate?

Answer:
Synthesis typically involves iodination of methyl nonadecanoate derivatives. A common approach is halogenation at the terminal carbon using iodine sources (e.g., I₂ with catalytic HIO₃) under controlled conditions. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm iodination at the C-19 position, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity assessment. Detailed protocols should include reaction temperature, solvent systems, and purification steps (e.g., column chromatography). For reproducibility, document all parameters (e.g., reaction time, equivalents of reagents) and include raw spectral data in supplementary materials .

Basic: Which analytical techniques are critical for assessing the purity and stability of this compound?

Answer:
High-performance liquid chromatography (HPLC) with UV/Vis detection is essential for purity analysis. Gas chromatography (GC) may be unsuitable due to thermal decomposition of the iodine moiety. Stability studies under varying temperatures and light exposure require periodic NMR or Fourier-transform infrared spectroscopy (FTIR) to detect degradation (e.g., C-I bond cleavage). Differential scanning calorimetry (DSC) can monitor phase transitions. Always report limits of detection, instrument calibration methods, and control samples to validate results .

Intermediate: How should researchers design experiments to investigate the biological activity of this compound?

Answer:
Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using dose-response curves. Include positive and negative controls (e.g., non-iodinated analogs). For in vivo studies, ensure ethical approvals and define pharmacokinetic parameters (e.g., bioavailability, half-life). Use isotopic labeling (e.g., ¹²⁵I) for metabolic pathway tracing. Replicate experiments across multiple batches to account for variability, and pre-register protocols to mitigate bias .

Advanced: How can contradictory data between studies on Methyl 19-iodonadecanoate’s reactivity be resolved?

Answer:
Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, temperature) or analytical sensitivity. Conduct a meta-analysis comparing methodologies, and replicate key experiments under standardized conditions. Use computational tools (e.g., density functional theory, DFT) to model reaction pathways and identify rate-limiting steps. Cross-validate findings with independent labs and publish raw datasets for peer scrutiny .

Advanced: What challenges exist in elucidating the mechanistic role of this compound in lipid metabolism?

Answer:
Challenges include isolating its effects from endogenous lipids and tracking iodine’s isotopic interference. Advanced approaches:

  • Isotope labeling : Use ¹³C-labeled analogs with tracer studies.
  • Knockout models : Employ CRISPR-Cas9 to silence competing metabolic enzymes.
  • Synchrotron-based imaging : Map spatial distribution in tissues.
    Address confounding variables (e.g., membrane permeability) through controlled permeability assays .

Intermediate: How can this compound be integrated into studies of lipid membrane dynamics?

Answer:
Incorporate the compound into model lipid bilayers (e.g., liposomes) and use techniques like fluorescence anisotropy to assess membrane fluidity. Compare with non-iodinated analogs to isolate iodine’s steric/electronic effects. For in situ analysis, employ surface plasmon resonance (SPR) to monitor binding kinetics with membrane proteins .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Use gloves, lab coats, and eye protection to avoid skin/eye contact. Store in amber glass vials at -20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Work in a fume hood due to potential iodine vapor release. Dispose of waste via halogen-specific protocols .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:
Perform DFT calculations to map electron density and identify reactive sites (e.g., iodine’s electrophilicity). Molecular dynamics (MD) simulations can model solvent interactions. Validate predictions with experimental kinetic studies. Use databases like SciFinder to cross-reference computational results with analogous compounds .

Intermediate: What steps ensure reproducibility in synthesizing this compound across labs?

Answer:

  • Standardize reagents : Source iodine from the same supplier to avoid purity variability.
  • Document environmental factors : Humidity and light exposure during synthesis.
  • Share characterization data : Publish NMR shifts, MS spectra, and HPLC chromatograms in open-access repositories .

Advanced: How can researchers validate new analytical methods for quantifying this compound in complex mixtures?

Answer:
Follow ICH guidelines for method validation:

  • Specificity : Test against structurally similar compounds.
  • Linearity : Establish calibration curves across concentrations.
  • Robustness : Vary HPLC column temperatures/flow rates.
    Compare results with established techniques (e.g., isotope dilution mass spectrometry) and publish validation parameters (e.g., LOD, LOQ) .

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